molecular formula C22H20FN3O6 B12972812 methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate

methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate

Katalognummer: B12972812
Molekulargewicht: 441.4 g/mol
InChI-Schlüssel: YKQOMTFGNYHLHD-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoro-substituted indole core, a nitrovinyl group, and a methoxycarbonyl functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole core, which is then functionalized through a series of reactions including nitration, fluorination, and esterification. The nitrovinyl group can be introduced via a nitro-olefination reaction, while the methoxycarbonyl group is added through esterification reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and reagents such as palladium, copper, and various organic solvents are often employed to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted indoles, amines, and hydroxylamines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The nitrovinyl group, in particular, is known to participate in redox reactions, which can influence cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its fluoro-substituted indole core and nitrovinyl group make it particularly versatile in synthetic chemistry and drug development .

Eigenschaften

Molekularformel

C22H20FN3O6

Molekulargewicht

441.4 g/mol

IUPAC-Name

methyl 6-fluoro-2-[4-[[methoxycarbonyl(methyl)amino]methyl]phenyl]-3-[(E)-2-nitroethenyl]-1H-indole-4-carboxylate

InChI

InChI=1S/C22H20FN3O6/c1-25(22(28)32-3)12-13-4-6-14(7-5-13)20-16(8-9-26(29)30)19-17(21(27)31-2)10-15(23)11-18(19)24-20/h4-11,24H,12H2,1-3H3/b9-8+

InChI-Schlüssel

YKQOMTFGNYHLHD-CMDGGOBGSA-N

Isomerische SMILES

CN(CC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3N2)F)C(=O)OC)/C=C/[N+](=O)[O-])C(=O)OC

Kanonische SMILES

CN(CC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3N2)F)C(=O)OC)C=C[N+](=O)[O-])C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.